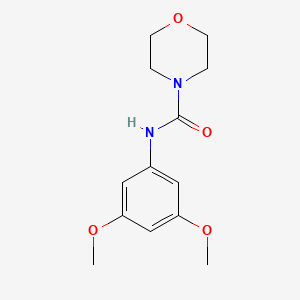

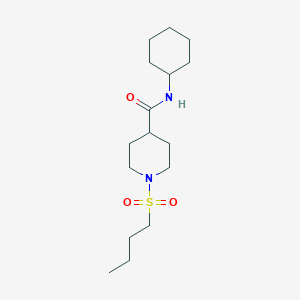

![molecular formula C18H20N4OS B5518005 2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)

2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions, as seen in the formation of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, achieved through the cyclization of thioamide with 2-chloroacetoacetate, yielding above 60% (Tang Li-jua, 2015). Similar processes might be applicable for synthesizing the target compound, highlighting the importance of selecting appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class can be determined using various spectroscopic techniques such as IR, ^1H NMR, and MS. For example, studies on pyrazole derivatives have provided detailed insights into their crystal structures and molecular conformations, as illustrated by the synthesis, spectral characterization, and X-ray crystal structure studies of related compounds (K. Kumara et al., 2018). These analyses are crucial for understanding the compound's molecular geometry and electronic structure.

Chemical Reactions and Properties

Compounds with thiazole and pyrazole rings are known for participating in various chemical reactions, including nucleophilic substitution and cyclization. The chemical reactivity can be significantly influenced by the presence of substituents on the thiazole and pyrazole rings, as demonstrated by the design and synthesis of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting specific enzymes (M. Allan et al., 2009).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystallinity, are essential for understanding a compound's behavior under different conditions. Such properties can be inferred from the detailed characterization of similar compounds, utilizing techniques like X-ray diffraction and thermal analysis to determine the solid-state characteristics and stability of the molecule.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, can be deduced from the functional groups present in the molecule. For instance, the carboxamide group contributes to hydrogen bonding interactions, influencing the compound's solubility and reactivity. Detailed theoretical and experimental studies, such as DFT calculations and spectroscopic analysis, provide insights into the electronic structures and reactivity patterns of similar compounds (Muhammad Haroon et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Agents

Research has shown that compounds structurally related to 2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide exhibit promising antibacterial and antifungal properties. For instance, a study by Palkar et al. (2017) describes the synthesis and antibacterial evaluation of similar compounds demonstrating effectiveness against Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cells (Palkar et al., 2017). Additionally, Hassan (2013) reported on the synthesis of related pyrazoline derivatives with notable antibacterial and antifungal activity (Hassan, 2013).

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally akin to 2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide. For example, Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles that showed significant anti-tumor activity against hepatocellular carcinoma (Gomha et al., 2016). Additionally, compounds with similar structures have been shown to exhibit anti-tumor effects in various cell lines, as discussed by Yoshida et al. (2005) (Yoshida et al., 2005).

Anti-Tuberculosis Activity

A notable application of compounds related to 2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide is in the treatment of tuberculosis. For instance, a study by Jeankumar et al. (2013) found that thiazole-aminopiperidine hybrid analogs were effective inhibitors of Mycobacterium tuberculosis (Jeankumar et al., 2013).

Antiviral Activity

Compounds structurally similar to 2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide have also been studied for their antiviral properties. For example, Hebishy et al. (2020) synthesized benzamide-based aminopyrazoles that showed significant activity against the H5N1 influenza virus (Hebishy et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-12(8-15-9-13(2)21-22-15)19-18(23)16-11-24-17(20-16)10-14-6-4-3-5-7-14/h3-7,9,11-12H,8,10H2,1-2H3,(H,19,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAMAGKIKNUXKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(C)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)

![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)

![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)

![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)

![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)

![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)